An In-depth Technical Guide to (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine, a heterocyclic compound of interest in medicinal chemistry. While a specific CAS number for the free base is not publicly cataloged, this document furnishes other key identifiers, including its MDL number and PubChem Substance ID. We present a detailed, logical synthesis protocol, drawing from established methodologies for 1,2,4-oxadiazole ring formation, and outline a rigorous analytical workflow for its characterization. Furthermore, this guide explores the scientific rationale behind the growing interest in the 1,2,4-oxadiazole scaffold, highlighting its role as a bioisostere and its diverse pharmacological activities. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring system, first synthesized in 1884, has garnered significant attention in modern drug discovery.[1] This five-membered heterocycle is a valuable pharmacophore due to its unique physicochemical properties. Notably, it serves as a stable bioisosteric replacement for labile ester and amide functionalities, a strategy frequently employed to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[2][3] The incorporation of the 1,2,4-oxadiazole moiety has led to the development of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2] The versatility of this scaffold, allowing for structural modifications at the 3- and 5-positions, provides a rich avenue for structure-activity relationship (SAR) studies aimed at optimizing therapeutic efficacy and selectivity.[2]
Compound Identification and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃O | [4] |
| Molecular Weight | 181.23 g/mol | [4] |
| MDL Number | MFCD11584251 | [4] |
| PubChem Substance ID | 329796884 | [4] |
| Appearance | Solid (predicted) | |
| SMILES | NCC1=NOC(C2CCCCC2)=N1 | |
| InChI | 1S/C9H15N3O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7/h7H,1-6,10H2 | |
| InChI Key | POFAHYUTBXLOBQ-UHFFFAOYSA-N |
Proposed Synthesis Protocol
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established process in organic chemistry. The most common and reliable method involves the cyclization of an O-acyl amidoxime intermediate. This intermediate is typically formed by the reaction of an amidoxime with an activated carboxylic acid derivative. The following protocol is a proposed, logical pathway for the synthesis of (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine, based on these established principles.
Synthetic Workflow Diagram
Caption: Proposed multi-step synthesis of the target compound.
Step-by-Step Methodology
Step 1: Synthesis of Cyclohexanecarboximidamide, N-hydroxy- (Cyclohexyl Amidoxime)
-
To a solution of cyclohexanecarbonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude cyclohexyl amidoxime, which can be used in the next step without further purification.
Step 2: Synthesis of tert-butyl N-((5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl)carbamate
-
In an inert atmosphere, dissolve N-(tert-Butoxycarbonyl)glycine (Boc-glycine) (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Add a coupling agent, such as 1,1'-Carbonyldiimidazole (CDI) (1.1 eq), and stir at room temperature for 1-2 hours to activate the carboxylic acid.[5]
-
Add the crude cyclohexyl amidoxime (1.0 eq) from Step 1 to the solution of activated Boc-glycine.
-
Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. The thermal conditions will facilitate both the O-acylation and the subsequent cyclodehydration to form the 1,2,4-oxadiazole ring.[5] Microwave irradiation can also be employed to potentially shorten reaction times.[2]
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic phases with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.
Step 3: Synthesis of (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine (Final Product)
-
Dissolve the purified tert-butyl N-((5-cyclohexyl-1,2,4-oxadiazol-3-yl)methyl)carbamate (1.0 eq) in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine, as the free base.
Analytical Characterization Workflow
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
Characterization Workflow Diagram
Caption: A standard workflow for the analytical characterization.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, a singlet for the methylene protons adjacent to the oxadiazole ring, and a broad singlet for the amine protons.
-
¹³C NMR: The carbon NMR spectrum should reveal distinct signals for the carbons of the cyclohexyl ring, the methylene carbon, and the two carbons of the 1,2,4-oxadiazole ring.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the protonated molecule [M+H]⁺, confirming the elemental composition (C₉H₁₆N₃O⁺).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is anticipated to show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the cyclohexyl and methylene groups, and C=N and N-O stretching vibrations characteristic of the oxadiazole ring.
Biological Context and Therapeutic Potential
The 1,2,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry. Its derivatives have been investigated for a wide array of therapeutic applications. The rationale for exploring compounds like (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine stems from the established biological activities of related molecules.
-
Anticancer Activity: Numerous 1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[6] The mechanisms often involve the inhibition of key enzymes and growth factors involved in tumor progression.[6]
-
Anti-inflammatory and Analgesic Properties: The 1,2,4-oxadiazole ring has been incorporated into molecules targeting inflammatory pathways.
-
Antimicrobial and Antifungal Activity: The structural features of oxadiazoles have been exploited to develop novel agents to combat multi-drug resistant bacteria and fungi.
The specific combination of a cyclohexyl group at the 5-position and a methylamine group at the 3-position of the 1,2,4-oxadiazole ring in the title compound presents an interesting profile for further investigation. The lipophilic cyclohexyl group can influence membrane permeability and binding to hydrophobic pockets of target proteins, while the primary amine provides a site for hydrogen bonding and potential salt formation to improve solubility.
Conclusion
(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine represents a synthetically accessible compound with potential for further exploration in drug discovery programs. This guide provides a robust framework for its synthesis and characterization, grounded in established chemical principles. The rich pharmacology of the 1,2,4-oxadiazole scaffold provides a strong impetus for the biological evaluation of this and related compounds as potential therapeutic agents.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Design and Synthesis of Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- Gomha, S. M., et al. (2022). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC.
- Life Chemicals. (2021, July 6). 1,2,4-Oxadiazole Derivatives to Power Up Your Research.
- Al-Ostath, A., et al. (2025, September 10). A two-decade overview of oxadiazole derivatives as promising anticancer agents.
- Pace, A., et al. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
- Sigma-Aldrich. (n.d.). (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine.
- Sigma-Aldrich. (n.d.). (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine.
- Ionica, I., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS.
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. (5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamine | Sigma-Aldrich [sigmaaldrich.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
